molecular formula C17H21NO3 B596270 Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1227610-18-5

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Katalognummer B596270
CAS-Nummer: 1227610-18-5
Molekulargewicht: 287.359
InChI-Schlüssel: YSBQGOZJIZFOTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the formula C17H21NO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves multi-step reactions . One method involves three steps:

  • A reaction with a zinc/copper couple in diethyl ether and 1,2-dimethoxyethane at 0°C for 19.5 hours .
  • A reaction with zinc and ammonium chloride in methanol at 20°C .
  • A reaction with potassium tert-butyrate in tetrahydrofuran and tert-butyl alcohol at -78 to 20°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the spiro ring system . The exact linear structure formula and InChI Key are not provided .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with zinc/copper couple, zinc and ammonium chloride, and potassium tert-butyrate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.35 . Other physical and chemical properties such as boiling point, density, and melting point are not provided .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Spirocyclic Compounds : A study by Gurry, McArdle, and Aldabbagh (2015) detailed a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This work highlights the importance of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, in creating complex molecular structures like [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).

  • Anticonvulsant Activity Studies : Farrar et al. (1993) reported on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. They found several substituted benzyloxy compounds with comparable or better activity than the parent analog (Farrar et al., 1993).

  • Dopamine Agonist Evaluation : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity. They discovered that while these compounds didn’t show central nervous system activity, one of the analogs exhibited potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986).

  • Synthesis of Novel Derivatives for GPR119 Agonists : Matsuda et al. (2018) designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. These compounds, particularly compound 54g, showed potent agonist activity and a favorable pharmacokinetic profile, suggesting potential for therapeutic use (Matsuda et al., 2018).

  • Copper-Catalyzed Trifluoromethylation : Han, Liu, and Wang (2014) demonstrated a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the construction of trifluoromethylated 2-azaspiro[4.5]decanes. This method offers a new approach to synthesizing CF3-containing compounds with potential applications in medicinal chemistry (Han, Liu, & Wang, 2014).

Safety And Hazards

This compound should be handled with care. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, and avoiding contact with air . It should be stored away from clothing/combustible materials .

Zukünftige Richtungen

The future directions of the research and application of this compound are not specified in the available resources .

Eigenschaften

IUPAC Name

benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBQGOZJIZFOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Citations

For This Compound
1
Citations
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.